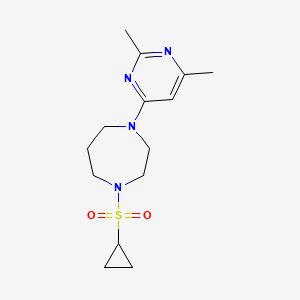![molecular formula C18H20N4O2S B12265271 2-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12265271.png)
2-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzonitrile core substituted with a sulfonyl group linked to a piperidine ring, which is further connected to a methylated pyridine moiety. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a methylated pyridine derivative reacts with the piperidine intermediate.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides under basic conditions.
Benzonitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and benzonitrile moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the piperidine and pyridine moieties contribute to binding specificity and affinity. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor with a similar piperidine and pyridine structure.
Dasatinib: Another tyrosine kinase inhibitor with structural similarities.
Nilotinib: Shares the benzonitrile core and sulfonyl group.
Uniqueness
2-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H20N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]sulfonylbenzonitrile |
InChI |
InChI=1S/C18H20N4O2S/c1-21(18-8-4-5-11-20-18)16-9-12-22(13-10-16)25(23,24)17-7-3-2-6-15(17)14-19/h2-8,11,16H,9-10,12-13H2,1H3 |
InChI Key |
DRMNQZNESXHHKS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine](/img/structure/B12265191.png)
![5-Chloro-6-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12265197.png)
![N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12265202.png)
![4,4-Difluoro-1-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-4-carbonyl)piperidine](/img/structure/B12265209.png)
![4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12265210.png)
![[2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]dimethylamine](/img/structure/B12265212.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B12265226.png)
![4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265227.png)

![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole](/img/structure/B12265245.png)
![Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12265246.png)
![2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine](/img/structure/B12265250.png)
![6-fluoro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B12265256.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12265266.png)
